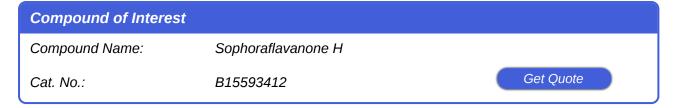


Sophoraflavanone H: A Technical Guide to its Anticancer Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anticancer effects of **Sophoraflavanone H** (SFH), with a primary focus on its well-studied analog, Sophoraflavanone G (SG). Evidence suggests that sophoraflavanones, a class of prenylated flavonoids derived from the medicinal plant Sophora flavescens, exhibit potent antitumor activities across a range of cancer cell types. This document details the key signaling pathways modulated by these compounds, presents available quantitative data, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Sophoraflavanone H and its analogs employ a multifaceted approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the suppression of metastasis. These effects are orchestrated through the modulation of several critical intracellular signaling pathways, including the MAPK, PI3K/Akt, and STAT pathways.

Induction of Apoptosis

Sophoraflavanones are potent inducers of apoptosis in cancer cells. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. In human leukemia HL-60 cells, Sophoraflavanone G has been shown to trigger the intrinsic pathway by

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upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][2]

In triple-negative breast cancer cells (MDA-MB-231), Sophoraflavanone G has been observed to increase the levels of cleaved caspase-8, an initiator caspase in the extrinsic pathway, in addition to activating caspases-9 and -3.[3] This suggests that sophoraflavanones can trigger apoptosis through multiple avenues. The induction of apoptosis is further confirmed by observations of nuclear condensation and DNA fragmentation in treated cancer cells.[3]

Modulation of Key Signaling Pathways

The pro-apoptotic and anti-proliferative effects of sophoraflavanones are underpinned by their ability to interfere with crucial signaling cascades that are often dysregulated in cancer.

- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Sophoraflavanone G has been shown to suppress the MAPK pathway in triple-negative breast cancer cells, which is linked to its ability to inhibit cell migration and invasion.[3] In various cancer models, natural products targeting the MAPK pathway have demonstrated therapeutic potential.[4]
- PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another central hub for cell growth, survival, and metabolism. In triple-negative breast cancer, Sophoraflavanone G has been found to inactivate the EGFR-PI3K-Akt signaling pathway.[5][6] This inhibition leads to reduced cell proliferation and metastasis and promotes apoptosis and oxidative stress.[5][6] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, making it a key therapeutic target.[7]
- STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play a pivotal role in cell survival and proliferation.
 Sophoraflavanone G has been identified as a novel small-molecule inhibitor of STAT signaling.[8][9] It achieves this by inhibiting the phosphorylation of upstream kinases such as Janus kinase (JAK), Src family tyrosine kinases, Akt, and ERK1/2, which in turn prevents the tyrosine phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5.[8]
 [9]



NF-κB Signaling: Sophoraflavanone G has also been shown to inhibit the nuclear factor-κB
 (NF-κB) signaling pathway in multiple myeloma cells, further contributing to its antiproliferative and pro-apoptotic effects.[8][9]

Cell Cycle Arrest and Inhibition of Metastasis

Sophoraflavanones also exert their anticancer effects by halting the cell cycle and preventing metastasis. In acute myeloid leukemia cells, Sophoraflavanone G induces G1 phase cell cycle arrest.[10] This is associated with a reduction in the expression of Wilms' tumor 1 (WT1) protein, a key regulator of cell proliferation and differentiation.[10][11][12][13][14]

Furthermore, Sophoraflavanone G has been demonstrated to suppress the migration and invasion of highly metastatic triple-negative breast cancer cells, likely through its inhibition of the MAPK pathway.[3]

Induction of Reactive Oxygen Species (ROS)

In triple-negative breast cancer cells, Sophoraflavanone G treatment leads to an increase in the production of reactive oxygen species (ROS).[3][5] While often associated with cellular damage, in the context of cancer therapy, elevated ROS levels can induce apoptosis and contribute to the cytotoxic effects of anticancer agents.[15]

Quantitative Data on the Effects of Sophoraflavanone G

The following tables summarize the available quantitative data on the effects of Sophoraflavanone G on various cancer cell lines.

Table 1: Cytotoxicity of Sophoraflavanone G in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
KG-1a	Acute Myeloid Leukemia	10.54 ± 0.28	48
EoL-1	Acute Myeloid Leukemia	3.40 ± 0.35	48
HL-60	Human Myeloid Leukemia	~12.5	Not Specified
HepG2	Liver Cancer	~13.3	Not Specified
A549	Lung Cancer	~1.6 (0.78 µg/mL)	Not Specified
K562	Lymphoma	~4.5 (2.14 µg/mL)	Not Specified
HeLa	Cervical Cancer	~3.3 (1.57 µg/mL)	Not Specified
КВ	Oral Carcinoma	Not Specified	Not Specified
MDA-MB-231	Triple-Negative Breast Cancer	Not Specified	Not Specified

Note: IC50 values were extracted from multiple sources and experimental conditions may vary. [16][17]

Table 2: Effect of Sophoraflavanone G on Cell Cycle Distribution in Acute Myeloid Leukemia Cells (KG-1a and EoL-1)



Treatment	Cell Line	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control	KG-1a	Data not available	Data not available	Data not available
SG (Dose- dependent)	KG-1a	Increased	Decreased	Not specified
Control	EoL-1	Data not available	Data not available	Data not available
SG (Dose- dependent)	EoL-1	Increased	Decreased	Not specified

Note: The study reported a dose-dependent increase in the G1 phase and a decrease in the S phase, but did not provide specific percentages in a tabular format.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
- Treatment: Treat the cells with various concentrations of **Sophoraflavanone H** for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.

Apoptosis Analysis by DAPI Staining

- Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with **Sophoraflavanone H** for the indicated times.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
- Staining: Wash the cells again with PBS and stain with DAPI solution (1 μg/mL) for 10 minutes in the dark.
- Imaging: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis

- Cell Lysis: After treatment with **Sophoraflavanone H**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



Wound Healing Assay

- Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
- Scratch Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 μ L pipette tip.
- Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of **Sophoraflavanone H**.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
- Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

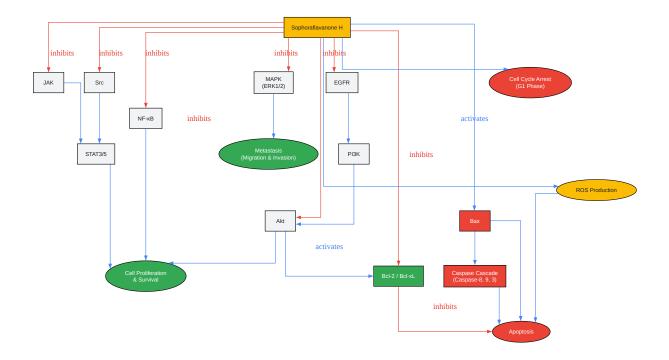
Transwell Invasion Assay

- Chamber Preparation: Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
- Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing Sophoraflavanone H.
- Chemoattractant: Add a medium containing 10% FBS to the lower chamber as a chemoattractant.
- Incubation: Incubate the plate for 24-48 hours.
- Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol.
- Staining and Quantification: Stain the invading cells with crystal violet and count the number of cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams



Sophoraflavanone H Signaling Pathways in Cancer Cells

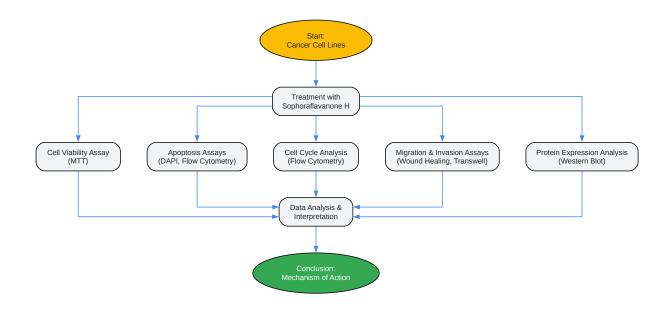


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Caption: Sophoraflavanone H signaling pathways in cancer cells.

Experimental Workflow for a Typical Anticancer Study



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Caption: A typical experimental workflow.

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